(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
Overview
Description
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a hydroxyl group and a carboxamide group at specific positions on the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions, often using oxidizing agents.
Carboxamidation: The carboxamide group is introduced at the 2-position through amidation reactions, which may involve the use of carboxylic acids or their derivatives.
Chirality Control: Ensuring the correct stereochemistry (2S,4R) is crucial, often achieved through the use of chiral catalysts or starting materials.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-oxo-pyrrolidine-2-carboxamide.
Reduction: Formation of 4-hydroxy-2-aminopyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride involves its interaction with specific molecular targets:
- **Receptor
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPVUAPEGFLSK-HJXLNUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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